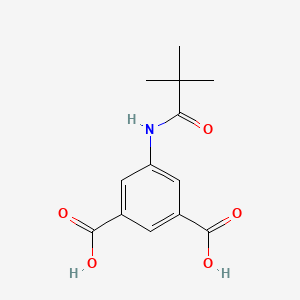

5-Pivalamidoisophthalic acid

Description

5-Pivalamidoisophthalic acid is a derivative of isophthalic acid featuring a pivalamido (-NHCOC(CH₃)₃) substituent at the 5-position of the aromatic ring and two carboxylic acid groups at the 1- and 3-positions. This compound has garnered attention in medicinal chemistry due to its role as a structural backbone in inhibitors targeting protein-protein interactions (PPIs). Notably, its diamide derivative (ZINC59514725) demonstrated potent inhibition of the interleukin-33 (IL-33)/ST2 receptor interaction via competitive binding to residues Lys22, Arg35, and Arg38 on ST2, mimicking the acidic residues (Glu144, Glu148) of IL-33 . The pivalamido group acts as a hydrophobic spacer, optimizing spatial alignment for receptor engagement.

Properties

IUPAC Name |

5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-13(2,3)12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARNUSSCRCMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pivalamidoisophthalic acid typically involves the reaction of isophthalic acid with pivaloyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Isophthalic acid+Pivaloyl chloride→5-Pivalamidoisophthalic acid+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

General Reactivity of Isophthalic Acid Derivatives

Isophthalic acid derivatives typically participate in reactions characteristic of carboxylic acids and aromatic systems. Common reactions include:

-

Esterification : Formation of mono- or diesters via reaction with alcohols under acidic or basic conditions .

-

Amidation : Conversion to amides using amines, often facilitated by coupling agents (e.g., DCC, EDC) .

-

Electrophilic Aromatic Substitution : Nitration, sulfonation, or halogenation at the meta-position relative to existing substituents .

-

Coordination Chemistry : Interaction with transition metals to form complexes, as seen in phosphine-functionalized isophthalic acid bioconjugates .

Nitration and Bromination

-

5-Nitroisophthalic Acid : Synthesized via nitration of isophthalic acid using mixed sulfuric/nitric acid at 75°C, yielding 90% pure product .

-

5-Bromoisophthalic Acid : Produced by brominating isophthalic acid, often yielding dibromo byproducts. Hydrolysis of brominated derivatives at elevated temperatures (140–270°C) with copper catalysts generates hydroxy derivatives .

Hydrolysis and Decarboxylation

-

Hydrolysis of 5-bromo derivatives in alkaline media produces hydroxyisophthalic acids, with byproduct decomposition requiring temperatures >140°C .

-

Decarboxylation is minimized in aqueous alkaline conditions but may occur at high temperatures (>200°C) .

Reactivity

-

Amide Hydrolysis : Under strongly acidic or basic conditions, the pivalamido group may hydrolyze to regenerate the amine .

-

Metal Coordination : The carboxylate groups could act as ligands for transition metals, analogous to phosphine-functionalized derivatives .

-

Polymerization : Potential use in polyamides or polyesters, leveraging both carboxyl and amide functionalities .

Challenges and Considerations

-

Steric Effects : The bulky pivalamido group may hinder reactions at the 5-position, necessitating optimized conditions.

-

Solubility : Limited solubility in nonpolar solvents may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .

-

Byproduct Formation : Competitive decarboxylation or side reactions at high temperatures must be controlled .

Comparative Data Table: Isophthalic Acid Derivatives

Scientific Research Applications

5-Pivalamidoisophthalic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 5-Pivalamidoisophthalic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form stable complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-Aminoisophthalic Acid (CAS 99-31-0)

- Structure: Features an amino (-NH₂) group at the 5-position instead of pivalamido.

- Molecular Weight : 181.15 g/mol (vs. 295.29 g/mol for 5-pivalamidoisophthalic acid).

- Solubility: Insoluble in water but soluble in methanol, ethanol, and acetone .

- Applications: Primarily used as a pharmaceutical intermediate, e.g., in synthesizing nonionic iodinated X-ray contrast agents like 5-hydroxypropionylamino-2,4,6-triiodoisophthalamide . Unlike this compound, its smaller substituent limits steric bulk, reducing suitability for PPIs but enhancing versatility in small-molecule synthesis .

4-Chloroisophthalic Acid

- Structure : Chlorine (-Cl) substituent at the 4-position.

- Electronic Effects : The electron-withdrawing Cl group increases carboxylate acidity, enhancing metal-coordination capabilities.

- Applications : Used in coordination polymers and industrial chemicals (e.g., catalysts, dyes) . Unlike this compound, its electronic profile favors material science over biological targeting.

Coordination Polymers of 5-Substituted Isophthalic Acids

- Structural Role : Isophthalic acid derivatives form metal-organic frameworks (MOFs) with transition metals (e.g., Ni, Zn, Mn). For example, a Ni-based polymer (C₁₈H₃₂Ni₂O₁₈) exhibits a molecular weight of 653.85 g/mol .

- Comparison : this compound’s bulky pivalamido group may hinder dense packing in MOFs compared to smaller substituents (e.g., -NH₂, -Cl), but its hydrophobicity could enhance stability in organic solvents.

Data Table: Key Properties of this compound and Analogs

Research Findings and Functional Insights

- Synthetic Utility: 5-Aminoisophthalic acid’s amino group facilitates nucleophilic reactions (e.g., amidation), whereas the pivalamido group in this compound requires specialized coupling reagents for further derivatization .

- Material Science: Chloro and amino analogs dominate MOF synthesis due to their electronic and steric profiles, while the pivalamido derivative remains underexplored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.